3-Bromo-2-cyano-5-fluorobenzoic acid
Overview
Description
3-Bromo-2-cyano-5-fluorobenzoic acid is an organic compound with the molecular formula C8H3BrFNO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-cyano-5-fluorobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyano-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amines derived from the reduction of the cyano group.
Oxidation: Carboxylic acids formed from the oxidation of the cyano group.
Scientific Research Applications
3-Bromo-2-cyano-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-5-fluorobenzoic acid depends on its specific application. In biochemical contexts, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine, cyano, and fluorine substituents can influence the compound’s binding affinity and specificity, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorobenzoic acid
- 3-Bromo-2-fluorobenzoic acid
- 5-Bromo-3-chloro-2-fluorobenzoic acid
Uniqueness
3-Bromo-2-cyano-5-fluorobenzoic acid is unique due to the presence of both cyano and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The cyano group also enhances the compound’s utility in various synthetic applications, making it a valuable intermediate in organic synthesis.
Biological Activity
Overview
3-Bromo-2-cyano-5-fluorobenzoic acid is an organic compound with the molecular formula CHBrFNO. This compound is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring, which contribute to its unique chemical properties and potential biological activities. It has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential as a biochemical probe and therapeutic agent.
- Molecular Weight : 232.01 g/mol
- Functional Groups : Bromine (Br), Cyano (CN), Fluorine (F)
- Structure : The presence of these substituents enhances the compound's reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The specific arrangement of functional groups allows for modulation of binding affinity and specificity, which can influence biological pathways.
Biological Activity
Research indicates that this compound has potential applications in various biological contexts:
- Antimicrobial Properties : Compounds with similar structures often exhibit antimicrobial effects. The presence of halogenated groups can enhance lipophilicity, potentially increasing cell membrane penetration.
- Anti-inflammatory Activity : Analogous compounds have shown promise in reducing inflammation, suggesting that this compound may also possess similar properties.
- Enzyme Inhibition : Investigations into its interaction with specific enzymes have indicated potential inhibitory effects, which could be leveraged in drug development.
Case Studies and Research Findings
- Biochemical Probes : Studies have explored the use of this compound as a biochemical probe due to its unique substituents. These studies focus on its ability to selectively bind to target proteins involved in disease pathways, aiding in understanding disease mechanisms.
- Therapeutic Applications : Preliminary research has indicated that derivatives of this compound may be effective in treating conditions characterized by excessive inflammation or microbial infections. For example, a study demonstrated that related compounds inhibited bacterial growth effectively in vitro, suggesting a pathway for developing new antibiotics.
- Synthetic Applications : As a building block in organic synthesis, this compound has been used to create more complex molecules with potential therapeutic applications. Its unique structure allows for diverse derivative formation, enhancing its utility in drug discovery.
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, the following table summarizes key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | CHBrFNO | Unique combination of Br, CN, and F |
3-Bromo-5-fluorobenzoic acid | CHBrF | Lacks cyano group; different reactivity |
4-Bromo-2-cyano-5-fluorobenzoic acid | CHBrFN | Different substitution pattern; varied activity |
Properties
IUPAC Name |
3-bromo-2-cyano-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-7-2-4(10)1-5(8(12)13)6(7)3-11/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTJWVZBEMPPAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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